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molecular formula C15H12N2OS B2882548 2-(1H-Benzimidazol-2-ylsulfanyl)-1-phenylethanone CAS No. 21547-79-5

2-(1H-Benzimidazol-2-ylsulfanyl)-1-phenylethanone

Cat. No. B2882548
M. Wt: 268.33
InChI Key: NRCVVKRZQAPHQO-UHFFFAOYSA-N
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Patent
US06919389B2

Procedure details

To a suspension of 2-Mercaptobenzimidazole (0.06M, 9 g) in methanol (50 ml) was added sodium hydroxide (0.06M, 2.4 g) and stirred for 30 min. to get a clear solution. To this solution, phenacyl bromide (0.05M, 10 g) was added slowly and stirred until the solid separates. The solid was filtered and washed thoroughly with 5% sodium hydroxide solution and methanol to get white solid (11.2 g). M.P. 167° C. NMR (DMSO): δ5.1(s, 2H, CH2), 7-8.2(m, 10H, Aromatic).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[OH-].[Na+].[CH2:13](Br)[C:14]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:15]>CO>[NH:3]1[C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=[C:2]1[S:1][CH2:13][C:14]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
SC=1NC2=C(N1)C=CC=C2
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C(C(=O)C1=CC=CC=C1)Br

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to get a clear solution
STIRRING
Type
STIRRING
Details
stirred until the solid separates
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed thoroughly with 5% sodium hydroxide solution and methanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1C(=NC2=C1C=CC=C2)SCC(=O)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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